3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid
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Overview
Description
3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with an aminosulfonyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 5-chloro-2-fluorobenzoic acid followed by the introduction of the amine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfinyl compounds, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorobenzoic acid: Lacks the aminosulfonyl group, resulting in different reactivity and applications.
3-(Aminosulfonyl)benzoic acid:
5-Chloro-2-fluorobenzenesulfonamide: Similar structure but with different functional groups, leading to varied applications and reactivity.
Uniqueness
3-(Aminosulfonyl)-5-chloro-2-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties such as enhanced reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
926269-35-4 |
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Molecular Formula |
C7H5ClFNO4S |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5ClFNO4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
LTKLTPVSEQGLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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